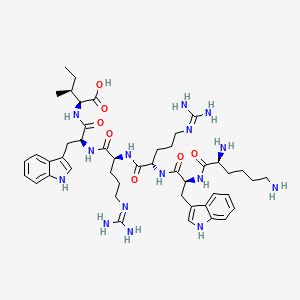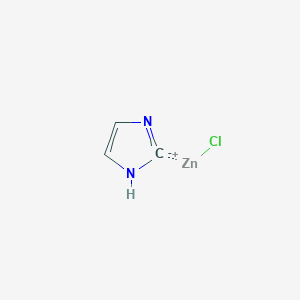
chlorozinc(1+);1,2-dihydroimidazol-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorozinc(1+);1,2-dihydroimidazol-2-ide is a compound that combines a zinc ion with a 1,2-dihydroimidazole ligand. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, and they play a crucial role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);1,2-dihydroimidazol-2-ide typically involves the reaction of zinc chloride with 1,2-dihydroimidazole. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a polar solvent such as ethanol or methanol. The reaction conditions include moderate temperatures (around 60-80°C) and a reaction time of several hours to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorozinc(1+);1,2-dihydroimidazol-2-ide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced to form different reduced species, often involving the zinc ion.
Substitution: The compound can participate in substitution reactions where the 1,2-dihydroimidazole ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of polar solvents .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, oxidized zinc species, and reduced zinc complexes. These products have diverse applications in chemistry and industry .
Wissenschaftliche Forschungsanwendungen
Chlorozinc(1+);1,2-dihydroimidazol-2-ide has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of chlorozinc(1+);1,2-dihydroimidazol-2-ide involves its interaction with various molecular targets. The zinc ion plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules. The 1,2-dihydroimidazole ligand can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Chlorozinc(1+);1,2-dihydroimidazol-2-ide can be compared with other similar compounds, such as:
Zinc-imidazole complexes: These compounds have similar structures but may differ in their reactivity and biological activities.
Imidazoline derivatives: These compounds share the imidazole core but have different substituents, leading to varied properties and applications.
The uniqueness of this compound lies in its specific combination of zinc and 1,2-dihydroimidazole, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C3H3ClN2Zn |
|---|---|
Molekulargewicht |
167.9 g/mol |
IUPAC-Name |
chlorozinc(1+);1,2-dihydroimidazol-2-ide |
InChI |
InChI=1S/C3H3N2.ClH.Zn/c1-2-5-3-4-1;;/h1-2H,(H,4,5);1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
WGAKAPODHDCSPP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=[C-]N1.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


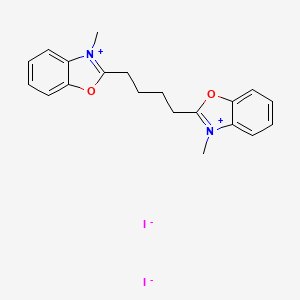
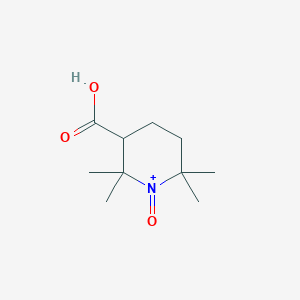
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
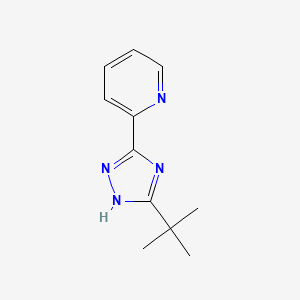
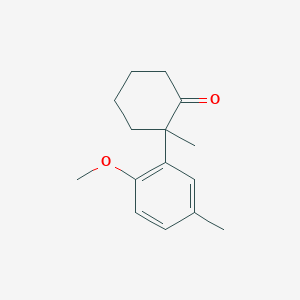
![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
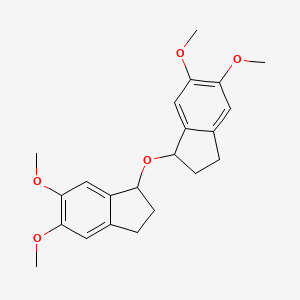
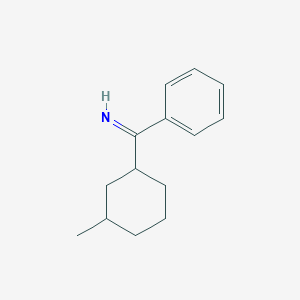
![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)
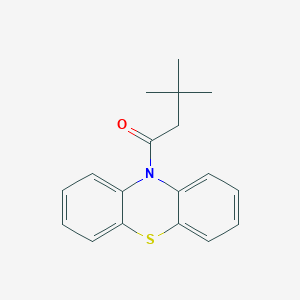
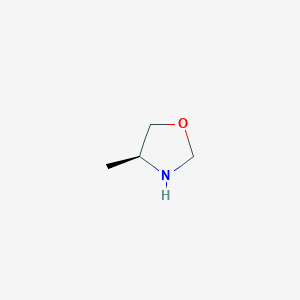
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
